Taxine A

Cardiotoxicity Electrophysiology Ion Channel Pharmacology

Taxine A (CAS 1361-49-5) is a crystalline diterpenoid alkaloid (C₃₅H₄₇NO₁₀, MW 641.7) isolated from yew (Taxus spp.). Unlike the highly cardiotoxic Taxine B, Taxine A exhibits no significant effect in isolated heart and papillary muscle preparations, making it an essential negative control for distinguishing specific ion channel modulation events. Its well-defined crystalline properties (mp 204–206°C, [α]D −140° in CHCl₃) enable precise use as an HPLC/LC-MS reference standard for alkaloid quantification in plant extracts and biological matrices.

Molecular Formula C35H47NO10
Molecular Weight 641.7 g/mol
CAS No. 1361-49-5
Cat. No. B1239741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaxine A
CAS1361-49-5
Molecular FormulaC35H47NO10
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O
InChIInChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1
InChIKeyKOTXAHKUCAQPQA-MCBQMXOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taxine A (CAS 1361-49-5): Core Identity and Procurement-Relevant Characteristics


Taxine A (CAS 1361-49-5) is a crystalline diterpenoid alkaloid [1] with the molecular formula C₃₅H₄₇NO₁₀ and a molecular weight of 641.7 g/mol [2]. It is one of the principal toxic constituents of the yew tree (Taxus spp.), co-occurring with Taxine B, and is primarily recognized for its cardiotoxic properties mediated through ion channel modulation [3].

Why Substituting Taxine A with Other Taxus Alkaloids Invalidates Experimental Outcomes


The biological activity within the taxine alkaloid class is not uniform; substitution of Taxine A with closely related analogs such as Taxine B or other taxane derivatives can lead to fundamentally different experimental results. As detailed in the quantitative evidence below, Taxine A exhibits a distinct pharmacological profile compared to the more potent cardiotoxin Taxine B [1] and lacks the microtubule-stabilizing, cytotoxic mechanism of the anticancer drug Paclitaxel [2]. Therefore, for research requiring the specific properties of Taxine A—such as its unique ion channel interaction or its role as a non-cytotoxic control—generic substitution is scientifically invalid.

Quantitative Evidence for the Scientific Selection of Taxine A (CAS 1361-49-5)


Cardiac Electrophysiology: Taxine A is Inactive on Isolated Heart Preparations Where Taxine B is Highly Potent

Taxine A exhibits a starkly different cardiac activity profile compared to its primary analog, Taxine B. In a direct comparative study using guinea-pig isolated papillary muscle and perfused heart preparations, Taxine B was identified as the most potent compound, reducing cardiac contractility and the maximum rate of depolarization (Vmax), acting as a Class I antiarrhythmic [1]. In contrast, Taxine A (compound 6) had no significant cardiac effect in the same experimental systems [1].

Cardiotoxicity Electrophysiology Ion Channel Pharmacology

Mechanism of Action: Taxine A and Taxine B Converge on Ion Channel Antagonism

While their functional cardiac effects differ, Taxine A shares a common molecular mechanism with Taxine B: both are antagonists of voltage-gated sodium and calcium channels. Taxine A contributes to the overall cardiotoxicity of yew extracts by blocking these channels in myocardial cells [1][2]. This dual-channel antagonism leads to a dose-dependent increase in cytoplasmic calcium and disruption of the cardiac action potential [2].

Mechanism of Action Calcium Channel Blockade Sodium Channel Blockade

Physicochemical Differentiation: Crystalline Taxine A vs. Amorphous Taxine B

Taxine A is a crystalline solid with a defined melting point of 204-206°C and specific optical rotation of [α]D -140° (CHCl₃) [1]. This is in direct contrast to Taxine B, which was isolated as an amorphous powder [1]. The well-defined physical properties of Taxine A enable more rigorous analytical characterization and are a key differentiator for procurement and quality control.

Analytical Chemistry Physicochemical Properties Quality Control

Cytotoxicity Profile: Taxine A Serves as a Non-Cytotoxic Scaffold, Diverging from Paclitaxel

Taxine A itself does not exhibit the tubulin-stabilizing and cytotoxic properties of the anticancer drug Paclitaxel, a structurally related taxane also derived from yew [1]. This distinction is exploited in semi-synthetic chemistry, where the abundant taxine mixture, which includes Taxine A, serves as a starting material for the synthesis of Paclitaxel analogs and other taxoids, such as the C,D-seco-paclitaxel derivative 26 which itself showed no tubulin-stabilizing activity or cytotoxicity [1][2].

Cytotoxicity Cancer Research Natural Product Chemistry

Acute Toxicity: Taxine A Contributes to a Well-Defined In Vivo Lethality Profile

The acute toxicity of taxine alkaloids, including Taxine A, is well-characterized. For the taxine mixture administered as a sulfate salt, the LD50 values are 19.72 mg/kg (oral, mouse), 21.88 mg/kg (i.p., mouse), and 20.18 mg/kg (s.c., rat) [1]. While this data is for the mixture, it provides a critical quantitative benchmark for in vivo studies where the goal is to induce or study yew poisoning, a context where pure Taxine A may be used as a specific component.

Toxicology In Vivo Pharmacology Safety Assessment

Optimal Application Scenarios for Taxine A Based on Verified Evidence


Negative Control in Cardiac Ion Channel Pharmacology Studies

Given the evidence that Taxine A has no significant cardiac effect in isolated heart and papillary muscle preparations where Taxine B is highly active [1], it is ideally suited as a negative control. Researchers can use Taxine A to distinguish between specific and non-specific effects of other cardiotoxic taxine alkaloids, ensuring that observed electrophysiological changes are correctly attributed.

High-Purity Reference Standard for Analytical Method Development

The crystalline nature and well-defined physicochemical properties of Taxine A (melting point 204-206°C, [α]D -140° in CHCl₃) [2] make it a superior candidate for use as a reference standard in HPLC, LC-MS, and other analytical methods aimed at detecting and quantifying taxine alkaloids in biological samples or plant extracts. Its distinct characteristics facilitate precise calibration and validation.

Natural Product Scaffold for Semi-Synthetic Taxoid Chemistry

Taxine A, as a major component of the taxine alkaloid mixture from yew, serves as a valuable starting material for semi-synthesis. Because it lacks the potent tubulin-stabilizing activity of Paclitaxel [3], it provides a non-cytotoxic scaffold that can be chemically modified to generate novel taxoid analogs with potentially diverse biological activities, avoiding the confounding variable of inherent Paclitaxel-like cytotoxicity.

Mechanistic Studies of Taxine Alkaloid Toxicity

For research aimed at understanding the shared molecular mechanism of taxine alkaloids—specifically their antagonism of voltage-gated sodium and calcium channels in cardiac myocytes [4]—Taxine A is an essential tool. It allows for the investigation of this core mechanism in a system that is not confounded by the more complex and potent cardiac effects of Taxine B, thereby isolating the fundamental ion channel interaction.

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